

Technical Guide: Basic Research on Nitroalkane Cyclohexane Derivatives

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Compound of Interest

Compound Name: 1,1-Dimethyl-4-nitrocyclohexane

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of nitroalkane cyclohexane derivatives, focusing on their synthesis, chemical properties, and biological activities. It is intended to serve as a core resource for professionals engaged in chemical research and drug discovery.

Introduction to Nitroalkane Cyclohexane Derivatives

Nitroalkane cyclohexane derivatives are a class of carbocyclic compounds characterized by a cyclohexane ring with one or more nitro ($-\text{NO}_2$) groups attached. Nitrocyclohexane itself is the simplest form, where a single hydrogen atom on the cyclohexane ring is substituted by a nitro group.^[1] These compounds are significant in organic synthesis and medicinal chemistry. They serve as versatile intermediates for creating more complex molecules, including amines, ketones, and various heterocyclic structures, due to the high reactivity of the nitro group.^{[2][3]} In the pharmaceutical industry, nitroalkane chemistry has been foundational for several successful drugs, highlighting the potential of its derivatives in drug development.^{[2][4]} The nitro group is a crucial pharmacophore that can also be a toxicophore; its presence significantly influences the molecule's electronic properties, polarity, and potential for biological activity.^[5]

Physicochemical Properties

Nitrocyclohexane is a colorless to pale yellow liquid with a distinct odor. It is highly polar and has a higher boiling point than its parent hydrocarbon.^[6] Its solubility in water is limited, but it

dissolves readily in many organic solvents.[7]

Table 1: Physical and Chemical Properties of Nitrocyclohexane

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₂	[8]
Molecular Weight	129.16 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	1.0610 g/cm ³ at 20 °C	[7]
Melting Point	-34 °C (-29 °F)	[1][7]
Boiling Point	205.5 °C (401.9 °F) at 768 mmHg	[1][7]
Flash Point	74.4 °C (166 °F)	[7]
Water Solubility	Sparingly soluble	
Refractive Index	1.4612 at 19 °C	[1]
logP (Octanol/Water)	1.596	[8]

Synthesis of Nitroalkane Cyclohexane Derivatives

The synthesis of nitroalkane cyclohexane derivatives can be achieved through several methods. The most common approaches involve the direct nitration of cyclohexane or the functional group transformation of other cyclohexane derivatives.

Direct Nitration of Cyclohexane

This method involves the reaction of cyclohexane with a nitrating agent, such as nitric acid. The reaction conditions, including temperature, pressure, and concentration, are critical for optimizing the yield and minimizing byproducts like adipic acid.[9]

Table 2: Selected Synthesis Methods for Nitrocyclohexane

Method	Reactants	Conditions	Yield	Reference
High-Pressure Nitration	Cyclohexane, 35% aq. Nitric Acid	3100 p.s.i., 160-170 °C, 4 min	64.5%	[9]
Vapor-Phase Nitration	Gaseous Methane, Nitric Acid	Red hot metal tube	(Mixture of products)	[10]
NO _x Nitration	Cyclohexane, NO _x (x=1.5-2.5)	220-330 °C, 1-5h, under N ₂	High Selectivity	[11]
Alkyl Halide Displacement	Alkyl Halides, Metal Nitrite (e.g., NaNO ₂)	Room temperature, various solvents	70-76% (general)	[12]

Other Synthetic Routes

Alternative methods provide pathways to nitroalkanes that may be difficult to obtain through direct nitration.[12] These include:

- Displacement of Alkyl Halides: Treating alkyl halides (bromides or iodides) with a metal nitrite is a well-established method for preparing primary nitroalkanes.[12]
- Oxidation of Nitrogen Derivatives: Primary amines can be directly oxidized to the corresponding nitro derivatives using various reagents.[12]

Experimental Protocol: High-Pressure Nitration of Cyclohexane

This protocol is based on the procedure described by Wand et al.[9]

Objective: To synthesize nitrocyclohexane by the high-pressure, high-temperature reaction of cyclohexane with aqueous nitric acid.

Materials:

- Cyclohexane (252 grams)

- 35% Aqueous Nitric Acid (450 grams)

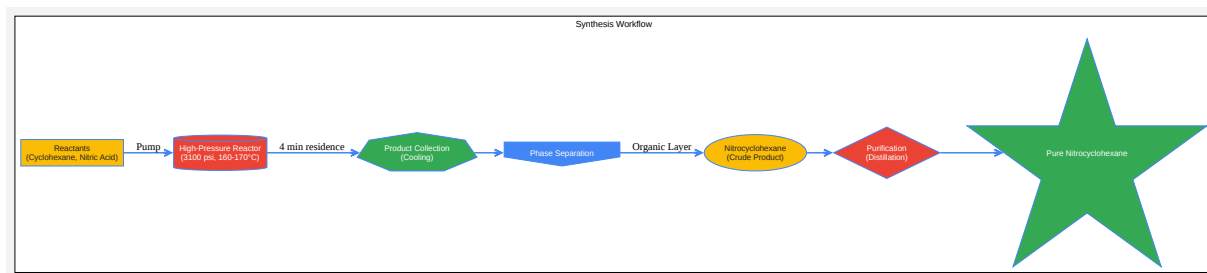
Apparatus:

- High-pressure coiled reactor system capable of maintaining pressures up to 4,000 p.s.i. and temperatures up to 200 °C.
- Pumping system for continuous flow of reactants.
- Collection vessel for reaction products.

Procedure:

- The cyclohexane and 35% aqueous nitric acid are pumped through the coiled reactor.
- The reactor is maintained at a pressure of approximately 3,100 p.s.i. and a temperature between 160-170 °C.
- The reactants are passed through the reactor over a four-minute period.
- The product mixture is cooled and collected from the reactor outlet.
- The organic layer containing nitrocyclohexane is separated from the aqueous layer and any solid byproducts (e.g., adipic acid).
- Further purification can be achieved through distillation.

Expected Outcome: The reaction is expected to yield approximately 249.3 grams of nitrocyclohexane (64.5% theoretical yield) and 29.5 grams of adipic acid.[9]



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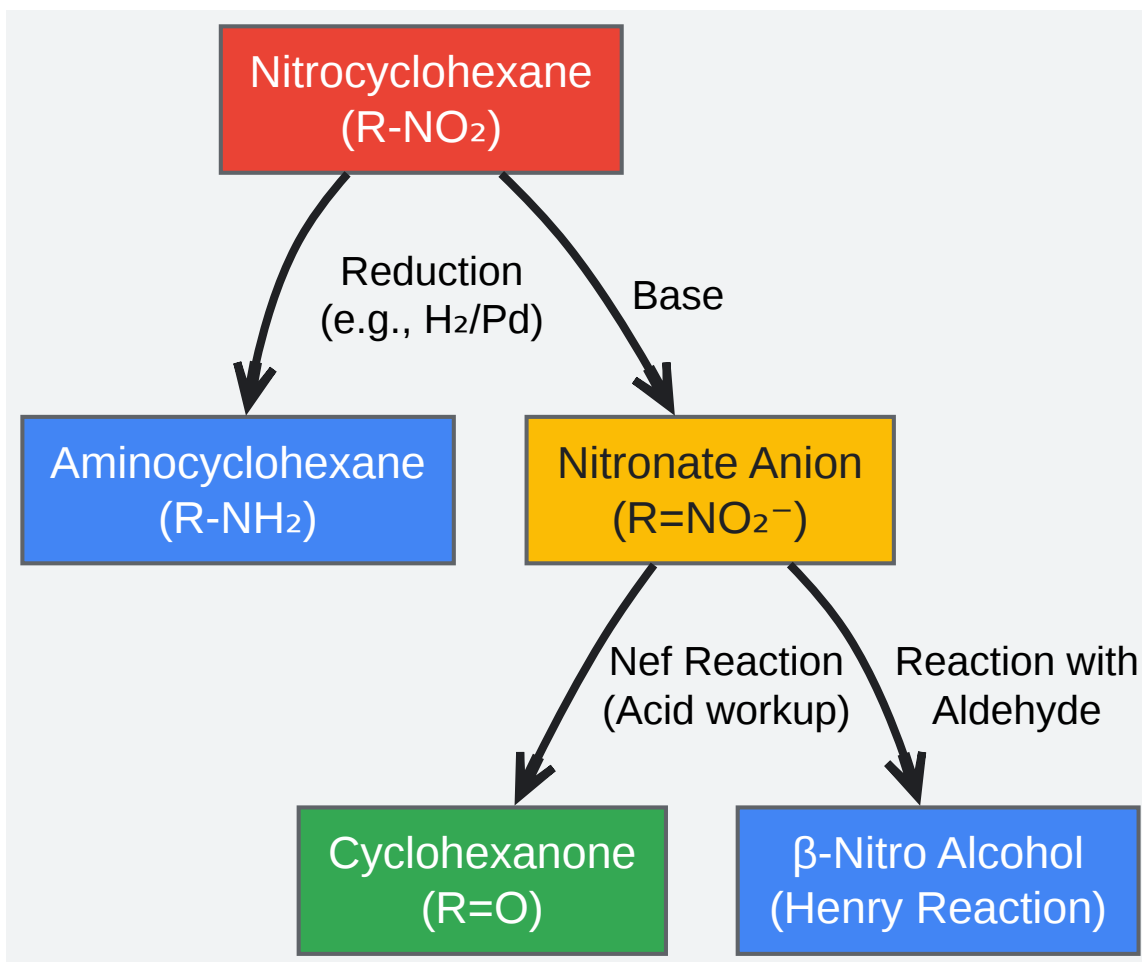
Workflow for High-Pressure Synthesis of Nitrocyclohexane.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of nitroalkane cyclohexane derivatives stems from the reactivity of the nitro group. It acts as a strong electron-withdrawing group, which makes the α -hydrogen atom acidic.[6][10] This allows the formation of a nitronate anion, a powerful carbon nucleophile for C-C bond formation via reactions like the Henry and Michael reactions.[3]

Key transformations include:

- **Reduction to Amines:** The nitro group can be readily reduced to a primary amine ($-\text{NH}_2$) using methods like catalytic hydrogenation. This provides a direct route to aminocyclohexane derivatives.[3][6]
- **Nef Reaction:** Primary or secondary nitroalkanes can be converted into the corresponding aldehydes or ketones. This transformation is crucial for introducing a carbonyl functionality. [3]
- **Formation of Heterocycles:** The ability to be converted into both amino and carbonyl groups makes nitroalkanes valuable starting materials for synthesizing various heterocyclic compounds.[3]



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Key Chemical Transformations of Nitrocyclohexane.

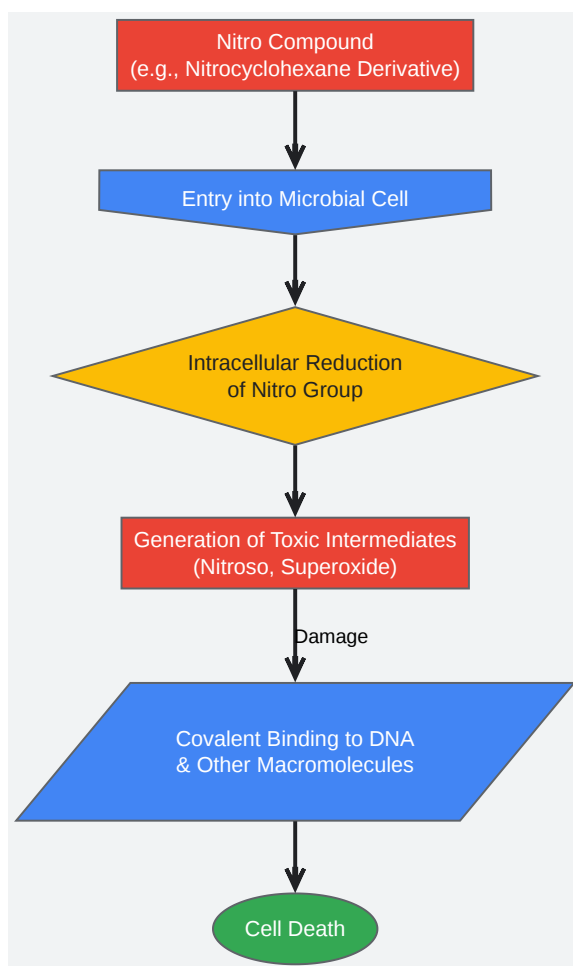
Biological Activities and Drug Development Potential

Nitro-containing compounds exhibit a vast spectrum of biological activities, making them a subject of intense research in drug discovery.[5][13] The nitro group can be reduced within cells to produce toxic intermediates like nitroso and superoxide species, which can covalently bind to DNA, causing cellular damage and death.[13] This mechanism is the basis for the antimicrobial activity of many nitro-based drugs.

While specific data for simple nitrocyclohexane is limited, the broader class of cyclohexane derivatives and nitro compounds has shown diverse biological effects:

- **Antimicrobial Activity:** Many nitro derivatives are potent antimicrobial agents.[\[13\]](#)
Cyclohexane derivatives have also been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and multidrug-resistant E. coli.[\[14\]](#)[\[15\]](#)
- **Anticancer Activity:** The abnormal expression of certain kinases is linked to cancer proliferation. Some cyclohexane-1,3-dione derivatives have been identified as potential inhibitors of these kinases, suggesting a pathway for developing new anticancer therapeutics.[\[16\]](#)
- **Anti-inflammatory and Analgesic Activity:** Various studies have demonstrated the anti-inflammatory and analgesic potential of certain cyclohexane derivatives.[\[14\]](#)[\[15\]](#)

The development of new drugs often involves modifying existing structures to enhance activity or reduce side effects. Given the established biological relevance of both the nitro group and the cyclohexane scaffold, their combination in nitroalkane cyclohexane derivatives represents a promising area for the discovery of novel therapeutic agents.[\[14\]](#)[\[17\]](#)



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General Mechanism of Antimicrobial Action for Nitro Compounds.

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